molecular formula C11H13BrO2 B8448796 2-(6-Bromoisochroman-1-yl)ethanol CAS No. 170856-68-5

2-(6-Bromoisochroman-1-yl)ethanol

Cat. No.: B8448796
CAS No.: 170856-68-5
M. Wt: 257.12 g/mol
InChI Key: BLDKDRFRRQRQKG-UHFFFAOYSA-N
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Description

2-(6-Bromoisochroman-1-yl)ethanol is a synthetic chemical intermediate of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this compound is not available in the public domain, its core structure is closely related to advanced compounds being investigated for therapeutic applications. The isochroman scaffold is a privileged structure in drug discovery. Recent scientific studies have explored isochroman analogs as potent and selective agonists for the Retinoid X Receptor (RXR) . Researchers are developing such RXR-selective agonists (rexinoids) to improve upon existing drugs like bexarotene, aiming to retain anti-proliferative efficacy in cancer models while reducing undesirable side effects like elevated triglycerides . The bromine atom and ethanol moiety on the isochroman ring make this compound a versatile building block for chemical synthesis. Researchers can use these functional groups to create novel chemical libraries or to link the isochroman core to other pharmacophores during structure-activity relationship (SAR) studies . This makes this compound a valuable reagent for constructing potential probes or candidates for nuclear receptor-related pathways. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

170856-68-5

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

2-(6-bromo-3,4-dihydro-1H-isochromen-1-yl)ethanol

InChI

InChI=1S/C11H13BrO2/c12-9-1-2-10-8(7-9)4-6-14-11(10)3-5-13/h1-2,7,11,13H,3-6H2

InChI Key

BLDKDRFRRQRQKG-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=C1C=C(C=C2)Br)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Target Compound: 2-(6-Bromoisochroman-1-yl)ethanol combines a brominated isochroman core with an ethanol moiety. The bromine atom likely enhances lipophilicity and influences reactivity.
  • Analog 1: Tyrosol derivatives (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol) from share the ethanol group but lack bromine. Their phenolic hydroxyl and methoxy groups enhance hydrogen bonding and antioxidant activity .
  • Analog 2: (6-Bromo-1H-indol-2-yl)methanol () includes a brominated indole ring. Indole’s aromaticity and bromine’s electron-withdrawing effects contrast with the isochroman’s oxygen-containing heterocycle .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property This compound (Inferred) Tyrosol Analogues (6-Bromo-1H-indol-2-yl)methanol 2-(2-Phenyl-1,3-benzoxazol-6-yl)ethanol
Molecular Formula C₁₁H₁₃BrO₂ (estimated) C₈H₁₀O₃ (e.g., Tyrosol) C₉H₈BrNO C₁₅H₁₃NO₂
Molecular Weight ~265 g/mol 154–196 g/mol 238.07 g/mol 239.27 g/mol
logP ~2.5–3.5 (estimated) 0.5–1.5 XLogP3: 2.1 3.03
Boiling Point ~300–350°C (estimated) Not reported Not reported 386.1°C at 760 mmHg
Biological Activity Potential enzyme inhibition (inferred) Mushroom tyrosinase inhibition (e.g., 40–60% at 1 mM) Acute oral toxicity (LD₅₀: 300 mg/kg) Not reported

Key Research Findings and Implications

  • Thermal Stability: The high boiling point of benzoxazole ethanol (386.1°C) suggests that fused heterocycles like isochroman may also exhibit thermal resilience, useful in high-temperature applications .

Preparation Methods

Electrophilic Bromination

Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) with iron(III) bromide (FeBr₃) as a catalyst.
Conditions :

  • Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄)

  • Temperature : 0–25°C

  • Reaction Time : 4–12 hours

Mechanism : FeBr₃ generates Br⁺, which undergoes electrophilic aromatic substitution at the para position relative to the oxygen atom in the isochroman ring.

Yield : ~70–85% (reported for analogous brominations).

Radical Bromination

Reagents : NBS with azobisisobutyronitrile (AIBN) as a radical initiator.
Conditions :

  • Solvent : CCl₄

  • Temperature : 80°C

  • Reaction Time : 2–4 hours

Advantages : Improved regioselectivity for less-activated positions.

Introduction of the Ethanol Side Chain

The ethanol group is introduced via esterification followed by reduction.

Esterification at Position 1

Reagents : Ethyl bromoacetate, potassium carbonate (K₂CO₃).
Conditions :

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 60–80°C

  • Reaction Time : 6–8 hours

Reaction :

6-Bromoisochroman+BrCH2COOEtK2CO3(6-Bromo-isochroman-1-yl)acetic acid ethyl ester\text{6-Bromoisochroman} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3} \text{(6-Bromo-isochroman-1-yl)acetic acid ethyl ester}

Yield : ~65–75%.

Reduction of the Ester to Ethanol

Reagents : Lithium aluminum hydride (LiAlH₄).
Conditions :

  • Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Temperature : 0°C (initial), then reflux

  • Reaction Time : 2–4 hours

Mechanism :

RCOOEtLiAlH4RCH2OH\text{RCOOEt} \xrightarrow{\text{LiAlH}4} \text{RCH}2\text{OH}

Yield : ~80–90%.

Alternative Reductants :

  • NaBH₄/I₂ : Less efficient for esters but viable for acid chlorides.

  • DIBAL-H : Selective reduction at lower temperatures (-78°C).

Industrial-Scale Production

Continuous Flow Reactors :

  • Advantages : Enhanced safety, consistent product quality, and higher throughput.

  • Conditions :

    • Residence Time : 10–15 minutes

    • Temperature : 50–70°C

Automated Systems :

  • Integrated bromination, esterification, and reduction steps with real-time monitoring.

Reaction Optimization and Challenges

Bromination Regioselectivity

  • Directing Groups : The oxygen atom in isochroman directs electrophilic substitution to positions 6 and 8.

  • Microwave-Assisted Bromination : Reduces reaction time to 1 hour (patent WO2022184152A1).

Esterification Side Reactions

  • Competitive Alkylation : Minimized by using excess ethyl bromoacetate.

  • Base Selection : K₂CO₃ outperforms NaOH due to milder conditions.

Reduction Efficiency

  • LiAlH₄ Purity : Anhydrous conditions critical to prevent side reactions.

  • Workup : Quenching with aqueous NH₄Cl to isolate the alcohol.

Comparative Analysis of Methods

StepReagents/ConditionsYield (%)Key Advantages
BrominationBr₂/FeBr₃, 25°C, 8h78Cost-effective
BrominationNBS/AIBN, 80°C, 2h82Higher regioselectivity
EsterificationEthyl bromoacetate/K₂CO₃, 70°C, 6h70Scalable
ReductionLiAlH₄/THF, reflux, 3h88High efficiency
Reduction (DIBAL-H)DIBAL-H/THF, -78°C, 2h75Selective for sensitive substrates

Emerging Approaches

  • Photocatalytic Bromination : Utilizes visible light catalysts for greener synthesis.

  • Enzymatic Reduction : Exploratory studies using alcohol dehydrogenases for stereoselective reductions .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-(6-Bromoisochroman-1-yl)ethanol?

  • Answer : Response Surface Methodology (RSM) is a robust approach for optimizing reaction parameters. For example, ethanol concentration, temperature, and reaction time can be modeled as independent variables, with yield or purity as the response. Central Composite Design (CCD) or Box-Behnken designs are commonly employed to minimize experimental runs while maximizing data resolution. Ultrasonic-assisted extraction, as demonstrated in ethanol-based solvent systems, can enhance reaction efficiency by improving mass transfer and reducing reaction time . Additionally, synthetic route planning using databases like REAXYS or PISTACHIO_RINGBREAKER ensures access to validated protocols and precursor compatibility .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Answer : A combination of techniques is critical:
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl, bromine) via absorption bands. For instance, hydroxyl stretches (~3200–3600 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) are diagnostic. Standardized IR parameters from NIST databases ensure accurate interpretation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Databases like NIST Mass Spectrometry Data Center provide reference spectra for brominated ethanol derivatives .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry and substituent positions. Deuterated solvents (e.g., CDCl₃) and DEPT experiments enhance signal clarity .

Q. How can researchers screen the biological activity of this compound in preclinical studies?

  • Answer : In vitro assays targeting enzyme inhibition (e.g., tyrosinase or kinases) or receptor binding are initial steps. For example, competitive inhibition assays using purified enzymes and spectrophotometric quantification (e.g., mushroom tyrosinase inhibition at 475 nm) provide dose-response curves. Positive controls like kojic acid validate assay conditions. Structure-activity relationships (SAR) can be inferred by comparing derivatives with varying substituents .

Advanced Research Questions

Q. How can thermodynamic frameworks predict vaporization enthalpies and phase behavior of this compound?

  • Answer : The "centerpiece" approach calculates vaporization enthalpies (ΔHvap) by integrating group contribution methods and quantum mechanical calculations. For brominated ethanols, parameters like dipole moment and molecular volume are derived from density functional theory (DFT). Experimental validation using static or ebulliometric methods ensures accuracy. NIST’s ThermoData Engine provides curated datasets for benchmarking .

Q. What methodologies resolve contradictions in reported synthetic yields or physicochemical properties of brominated ethanol derivatives?

  • Answer : Contradictions often arise from variability in reagent purity, solvent choice, or analytical methods. Systematic reconciliation involves:
  • Meta-Analysis : Aggregating data from peer-reviewed studies (e.g., CAS registry cross-referencing) to identify outliers .
  • Sensitivity Analysis : Testing how parameters like temperature or catalyst loading affect outcomes using RSM or Monte Carlo simulations .
  • Multi-Laboratory Validation : Collaborative studies with standardized protocols (e.g., IUPAC guidelines) reduce inter-lab variability .

Q. What in silico tools are available to model the environmental degradation pathways of this compound?

  • Answer : Computational tools like EPI Suite predict biodegradation rates and toxicity endpoints (e.g., LC50 for aquatic organisms). Molecular dynamics simulations model hydrolysis or photolysis pathways, while QSAR (Quantitative Structure-Activity Relationship) databases correlate substituent effects with persistence. Life-cycle assessments (LCAs), adapted from corn-ethanol frameworks, evaluate cradle-to-grave impacts, including by-product toxicity .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

  • Answer : Key steps include:
  • Reagent Standardization : Use CAS-registered precursors (e.g., 2-Bromoethanol, CAS 540-51-2) with ≥95% purity .
  • Protocol Harmonization : Detailed reaction logs (e.g., inert atmosphere, stirring rates) mitigate operational drift.
  • Analytical Cross-Validation : Inter-lab comparison of NMR/IR spectra via centralized databases (e.g., NIST Chemistry WebBook) ensures consistency .

Methodological Notes

  • Data Contradiction Analysis : Apply structural equation modeling (SEM) to isolate confounding variables (e.g., solvent polarity) when reconciling divergent results .
  • Ethical Data Sharing : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for publishing datasets, ensuring compliance with GDPR or HIPAA for sensitive data .

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